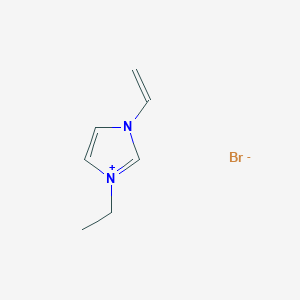

1-Ethyl-3-vinylimidazolium bromide, 98%

Description

Contextualizing 1-Ethyl-3-vinylimidazolium Bromide as a Vinyl Imidazolium (B1220033) Ionic Liquid Monomer

As a monomer, 1-Ethyl-3-vinylimidazolium bromide is a key precursor in the synthesis of functional polymers. Its chemical identity is well-defined, and its synthesis is typically achieved through the quaternization of 1-vinylimidazole (B27976) with bromoethane. rsc.org In this reaction, the lone pair of electrons on one of the nitrogen atoms in the imidazole (B134444) ring attacks the electrophilic ethyl group of bromoethane, forming the 1-Ethyl-3-vinylimidazolium cation and leaving bromide as the counter-ion. rsc.org The vinyl functional group provides a reactive site for polymerization, making it a valuable building block in polymer chemistry.

Table 1: Physicochemical Properties of 1-Ethyl-3-vinylimidazolium Bromide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 34311-88-1 | sigmaaldrich.comiolitec.de |

| Molecular Formula | C₇H₁₁BrN₂ | nih.govsigmaaldrich.comiolitec.de |

| Molecular Weight | 203.08 g/mol | iolitec.dealfa-chemistry.comsigmaaldrich.com |

| IUPAC Name | 1-ethyl-3-vinyl-1H-imidazol-3-ium bromide | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 99 °C | iolitec.de |

| Synonym | EVIM Br | iolitec.de |

Significance of Poly(1-Ethyl-3-vinylimidazolium Bromide) in Advanced Materials Research

The polymerization of 1-Ethyl-3-vinylimidazolium bromide yields Poly(1-Ethyl-3-vinylimidazolium Bromide), often abbreviated as PVEtImBr or Poly([C₂VIm][Br]). This material is a prominent example of a poly(ionic liquid), a class of polymers where each monomer repeating unit contains an ionic liquid species. nih.gov The resulting polymer combines the inherent properties of the ionic liquid, such as ionic conductivity and thermal stability, with the processability and structural integrity of a macromolecule.

The synthesis of PVEtImBr can be accomplished through various modern polymerization techniques, including controlled radical polymerization methods like cobalt-mediated radical polymerization (CMRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgresearchgate.net These methods allow for precise control over the polymer's molecular weight and structure, enabling the creation of well-defined homopolymers and block copolymers. researchgate.net

The significance of PVEtImBr is demonstrated by its application in a diverse range of advanced materials. Researchers have successfully incorporated this PIL into various systems to achieve enhanced functionality.

Table 2: Research Applications of Poly(1-Ethyl-3-vinylimidazolium Bromide)

| Application Area | Research Findings | Reference |

|---|---|---|

| Block Copolymers | Used as a block in well-defined diblock (e.g., PVAc-b-PVEtImBr) and triblock copolymers, synthesized via CMRP. These structures offer a combination of properties from different polymer segments. | researchgate.net |

| Composite Microspheres | Copolymerized with styrene (B11656) (St) to form novel poly(St-co-VEIB) microspheres. These electropositively charged particles have potential applications due to their unique morphology and surface properties. | researchgate.net |

| Antimicrobial Materials | Fabricated into electrospun fibers. These materials exhibit antimicrobial properties without the need for additional active agents, representing a cost-effective, one-component system. | nih.gov |

| Gas Separation Membranes | Blended with Pebax® 1657 to create composite membranes. The addition of the PIL improved the permeability and selectivity for certain light gases, such as in H₂/CH₄ separation. | nih.gov |

| Thermal Interface Materials | A related poly(ionic liquid) with a longer alkyl chain, P[Im₁₂V]TFSI, when combined with silver particles, created composites with high thermal conductivity and strong interfacial adhesion. acs.org |

Historical Development and Evolution of Vinyl Imidazolium Chemistry

The chemistry of vinyl-functionalized imidazolium salts has evolved significantly, driven by the quest for new materials with tailored properties. The polymerization of monomers containing imidazolium salts has become a major focus of research. researchgate.net Early developments in this area often resulted in polymers with limited control over their molecular structure.

A major leap forward came with the application of reversible deactivation radical polymerization (RDRP) techniques. researchgate.net Methods such as atom transfer radical polymerization (ATRP) and, notably for vinyl imidazolium monomers, RAFT polymerization, provided pathways to synthesize PILs with predetermined molecular weights and low dispersity. researchgate.net

More recently, organometallic-mediated radical polymerization (OMRP), particularly cobalt-mediated radical polymerization (CMRP), has emerged as a highly efficient technique for the controlled polymerization of "less activated monomers" like vinyl imidazolium salts. researchgate.net This method has proven effective in creating well-defined homopolymers and block copolymers that were previously difficult to synthesize with a high degree of control. researchgate.net This continuous evolution in polymerization techniques has expanded the scope of vinyl imidazolium chemistry, enabling the design and synthesis of increasingly complex and functional poly(ionic liquid)s for sophisticated applications. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREZSYXZLYLHNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131566-27-3 | |

| Details | Compound: Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Record name | Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131566-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34311-88-1 | |

| Record name | 1-Ethyl-3-vinylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 3 Vinylimidazolium Bromide

Quaternization Reactions of 1-Vinylimidazole (B27976) with Ethyl Bromide

The most direct and commonly employed method for the synthesis of 1-Ethyl-3-vinylimidazolium bromide is the quaternization of 1-vinylimidazole. This reaction involves the nucleophilic attack by the sp²-hybridized nitrogen atom of the imidazole (B134444) ring on the electrophilic ethyl group of ethyl bromide, forming the desired quaternary ammonium (B1175870) salt.

Conventional Synthetic Routes and Reaction Parameters

Conventional synthesis of 1-Ethyl-3-vinylimidazolium bromide is typically achieved by reacting 1-vinylimidazole with an alkylating agent, ethyl bromide. This Menschutkin reaction is often performed in a suitable solvent to facilitate the interaction between the reactants.

Commonly used solvents include ethyl acetate (B1210297) and acetone. nih.gov In a typical procedure, 1-vinylimidazole is mixed with a slight excess of ethyl bromide (a molar ratio of 1:1.2 is often used) in a solvent like ethyl acetate. nih.gov The mixture is then heated under reflux conditions. Reaction temperatures can be up to 110 °C, with reaction times spanning from 24 to 48 hours to ensure complete conversion. nih.gov In some procedures, the reaction is conducted at a lower temperature of 80 °C in toluene (B28343) for approximately 18 hours. nih.gov The product, being an ionic liquid, often separates from the less polar organic solvent, simplifying its initial isolation.

The reaction parameters can be manipulated to optimize the synthesis. The choice of solvent, temperature, and reaction time are critical factors that influence the rate of reaction and the purity of the resulting ionic liquid.

Table 1: Conventional Synthesis Parameters

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reactants | 1-Vinylimidazole, Ethyl Bromide | nih.gov |

| Molar Ratio | 1:1.2 (1-Vinylimidazole:Ethyl Bromide) | nih.gov |

| Solvent | Ethyl Acetate, Toluene, Acetone | nih.govnih.gov |

| Temperature | 80 - 110 °C | nih.govnih.gov |

| Reaction Time | 18 - 48 hours | nih.govnih.gov |

Microwave-Assisted Synthetic Approaches

To address the long reaction times associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. scielo.org.mx The ionic nature of the reactants and the forming imidazolium (B1220033) salt allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. scielo.org.mx

In a microwave-assisted approach, the quaternization reaction can be completed in a matter of minutes rather than hours. scielo.org.mxmdpi.com For instance, syntheses of similar imidazolium bromides that take 18 hours with conventional heating can achieve higher yields in just a few minutes under microwave irradiation at a controlled temperature, for example, 80 °C. nih.gov This dramatic reduction in reaction time not only improves throughput but is also considered a "green" chemistry approach due to its energy efficiency. mdpi.comscite.ai The use of microwave irradiation often leads to cleaner reactions and higher yields compared to traditional reflux methods. mdpi.comukm.my

Alternative Nucleophilic Addition Strategies for Vinyl Imidazolium Bromide Monomers

While direct quaternization with ethyl bromide is prevalent, alternative strategies exist, primarily focusing on halide-free routes. One such method involves the quaternization of 1-vinylimidazole with alkyl sulfates, such as diethyl sulfate (B86663), instead of alkyl halides. researchgate.net This approach is advantageous as it avoids the potential for residual halide impurities in the final product, which can be detrimental in certain electrochemical applications. The reaction proceeds under ambient conditions and offers a direct route to vinylimidazolium salts with different anions. researchgate.net

Another strategy involves leveraging the inherent nucleophilicity of the imidazole ring in different contexts. While not a direct synthesis of the bromide salt, it's noteworthy that imidazolium-based ionic liquids can themselves act as organocatalysts, for example, in esterification reactions. rsc.org This highlights the versatile role of the imidazole moiety in nucleophilic processes, suggesting potential for varied synthetic designs beyond simple alkylation.

Purification Techniques for Monomeric 1-Ethyl-3-vinylimidazolium Bromide

Regardless of the synthetic method, purification of the resulting 1-Ethyl-3-vinylimidazolium bromide is a critical step to achieve the desired 98% purity. A common initial purification step involves washing the crude product with a solvent in which the ionic liquid is insoluble. Since the product is a salt, it has low solubility in nonpolar or moderately polar organic solvents like ethyl acetate or diethyl ether. nih.gov The unreacted, more nonpolar starting materials (1-vinylimidazole and ethyl bromide) are washed away, leaving the purer ionic liquid behind. nih.gov This is often done by decanting the top solvent layer and repeating the washing process multiple times. nih.gov

For colored impurities, which can arise from side reactions, treatment with decolorizing charcoal is an effective method. google.com The crude ionic liquid is dissolved in a suitable solvent like water, treated with activated charcoal, heated, and then filtered to remove the charcoal and adsorbed impurities. google.com

Finally, any residual organic solvent or water is removed under reduced pressure, typically using a rotary evaporator, followed by drying in a vacuum desiccator, sometimes over a strong desiccant like phosphorus pentoxide (P₂O₅), to yield the final, purified monomer. nih.gov

Comparative Analysis of Synthetic Yields and Efficiencies

A comparative analysis of the primary synthetic routes highlights the significant advantages of microwave-assisted synthesis in terms of both efficiency and yield.

Conventional methods , while reliable, are characterized by long reaction times, typically ranging from 18 to 48 hours. nih.govnih.gov The reported yields for these methods are generally good, often in the range of 71-72% for analogous imidazolium bromides. nih.gov

Microwave-assisted synthesis , in stark contrast, dramatically reduces reaction times to mere minutes. scielo.org.mxmdpi.com This method not only offers a substantial increase in efficiency but also frequently results in higher product yields. For a comparable synthesis, yields can be improved from 71% (conventional) to 87% (microwave). nih.gov Some reports on microwave-assisted reactions claim yields of up to 97%. scielo.org.mx The enhanced efficiency is attributed to the direct and rapid heating of the ionic reactants by microwave energy. scielo.org.mx

Table 2: Comparative Analysis of Synthetic Methods

| Method | Typical Reaction Time | Typical Yield | Source(s) |

|---|---|---|---|

| Conventional Heating | 18 - 48 hours | ~71% | nih.govnih.gov |

| Microwave-Assisted | < 10 minutes | >85% | nih.govmdpi.com |

This data clearly demonstrates that for the synthesis of 1-Ethyl-3-vinylimidazolium bromide, microwave-assisted approaches offer a more efficient and higher-yielding alternative to conventional heating methods.

Polymerization Pathways of 1 Ethyl 3 Vinylimidazolium Bromide

Homopolymerization of 1-Ethyl-3-vinylimidazolium Bromide

The homopolymerization of 1-Ethyl-3-vinylimidazolium bromide yields poly(1-ethyl-3-vinylimidazolium bromide), often abbreviated as P[VEtIm][Br] or Poly([C2VIm][Br]). nih.gov This process involves the joining of [VEtIm][Br] monomer units to form a long polymer chain. nih.gov The resulting PIL is a polyelectrolyte, with an imidazolium (B1220033) cation and a bromide anion in each repeating unit. nih.gov The synthesis can be achieved through several radical polymerization routes, which dictate the final polymer's characteristics, such as molecular weight and molecular weight distribution (polydispersity). nih.govresearchgate.net

Free Radical Polymerization Mechanisms

Conventional free radical polymerization is a common method for synthesizing P[VEtIm][Br]. nih.gov This process is typically initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which is a widely used oil-soluble initiator for various polymer syntheses. nih.govechemi.com

The mechanism proceeds through three main steps: initiation, propagation, and termination.

Initiation: The AIBN initiator, when heated (e.g., at 60 °C), decomposes to form two cyano-2-propyl radicals and a molecule of nitrogen gas. echemi.com This radical then adds across the vinyl group of a [VEtIm][Br] monomer, creating a new, larger radical.

Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The growth of polymer chains is halted by termination reactions, which primarily involve the combination or disproportionation of two growing radical chains. This lack of control over termination leads to polymers with a broad molecular weight distribution.

A typical procedure involves dissolving the [VEtIm][Br] monomer in a suitable solvent like chloroform, purging the mixture with an inert gas such as nitrogen to remove oxygen (which can inhibit polymerization), and then adding the AIBN initiator. nih.gov The reaction is then heated for several hours to achieve polymerization. nih.gov Studies have shown that the concentration of the initiator can affect the polymerization process; for instance, using 1 wt.% of AIBN has been found to be effective for the successful polymerization of vinylimidazolium bromide monomers. nih.gov The successful conversion of the monomer to the polymer is confirmed by the disappearance of proton signals from the vinyl group in NMR spectra. nih.gov

Controlled/Living Radical Polymerization (RDRP) Strategies

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and high polydispersity, reversible-deactivation radical polymerization (RDRP) techniques have been developed. researchgate.net These methods, often termed controlled/living radical polymerizations, introduce a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. wikipedia.orgcmu.edu This minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Mw/Mn < 1.5), and complex architectures like block copolymers. researchgate.netcmu.edu For vinylimidazolium salts like [VEtIm][Br], several RDRP strategies have been explored, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Cobalt-Mediated Radical Polymerization (CMRP). researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a versatile RDRP method that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains. cmu.eduyoutube.com The fundamental process involves the reversible transfer of a halogen atom (like bromine) from a dormant polymer chain (P-X) to the transition metal catalyst (e.g., Cu(I) complexed by ligands), generating a propagating radical (P•) and the oxidized metal complex (e.g., X-Cu(II) complex). cmu.edu This allows for controlled chain growth. youtube.com

While ATRP has been successfully applied to a wide range of monomers, its application to ionic liquid monomers like [VEtIm][Br] can be challenging. acs.orgresearchgate.net However, strategies such as Activators Regenerated by Electron Transfer (ARGET) ATRP have enabled the synthesis of well-defined poly(ionic liquid)s with significantly reduced catalyst concentrations (ppm levels). acs.org This method uses a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) species formed during deactivation, maintaining control with minimal copper. acs.org The synthesis of well-defined polymacromonomers using ATRP has also been demonstrated, showcasing the technique's ability to create complex polymer architectures. cmu.edu

Table 1: Key Components in Atom Transfer Radical Polymerization (ATRP)

| Component | Role | Examples |

|---|---|---|

| Monomer | The building block of the polymer. | Styrene (B11656), Acrylates, Methacrylates, 1-Ethyl-3-vinylimidazolium bromide |

| Initiator | An alkyl halide that provides the transferable halogen atom and starts the polymer chain. | Ethyl α-bromoisobutyrate, Alkyl bromides |

| Catalyst | A transition metal complex that mediates the reversible atom transfer. | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) |

| Ligand | Binds to the metal catalyst to solubilize it and adjust its reactivity. | 2,2'-bipyridine (bpy) and its derivatives (e.g., dNbpy), Tris(2-pyridylmethyl)amine (TPMA) |

| Solvent | Dissolves the reactants and influences reaction kinetics. | Toluene (B28343), N,N-Dimethylformamide (DMF), Water |

This table provides a generalized overview of components used in ATRP based on multiple sources. cmu.eduyoutube.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile RDRP technique that can be applied to a broad array of monomers under various reaction conditions. sigmaaldrich.com It achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.com The polymerization is initiated by a standard radical initiator (like AIBN), and control is established via a rapid, reversible transfer of the thiocarbonylthio group between active and dormant polymer chains. sigmaaldrich.com

For the polymerization of N-vinylimidazolium salts, the RAFT/MADIX (macromolecular design via interchange of xanthate) process has proven effective. researchgate.netacs.org Xanthates (a type of dithiocarbonate) are particularly suitable CTAs for "less activated" monomers like vinylimidazoles. researchgate.net Studies have demonstrated that using xanthate-type CTAs, such as O-ethyl-S-(1-phenylethyl) dithiocarbonate, allows for the synthesis of poly(N-vinylimidazolium)s with relatively low polydispersities (Mw/Mn < 1.4). researchgate.netacs.org The controlled nature of the polymerization is confirmed by a linear increase in the polymer's molecular weight with monomer conversion and the ability to perform chain extensions. acs.org A typical RAFT polymerization of [VEtIm][Br] would involve dissolving the monomer, a xanthate-based RAFT agent, and an initiator like AIBN in a solvent such as DMF and heating the mixture. rsc.org

Table 2: Example of RAFT Polymerization Conditions for a Vinylimidazolium Salt

| Parameter | Condition |

|---|---|

| Monomer | 1-Vinyl-3-ethylimidazolium bromide |

| RAFT Agent (CTA) | Xanthate-type, e.g., O-ethyl-S-(1-phenylethyl) dithiocarbonate |

| Initiator | 2,2'-azobisisobutyronitrile (AIBN) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 70 °C |

| Duration | 24 hours |

This table is a representative example based on a described procedure for a similar system. rsc.org

Cobalt-Mediated Radical Polymerization (CMRP) is an organometallic-mediated radical polymerization (OMRP) technique that has emerged as a powerful method for the polymerization of "less activated monomers," including vinyl imidazolium salts. researchgate.net It utilizes cobalt complexes, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), to control the polymerization, primarily through a reversible termination (RT) mechanism. wikipedia.orgresearchgate.net In this process, a weak cobalt(III)-carbon bond is formed with the terminus of a growing polymer chain. wikipedia.org This dormant chain can reversibly cleave to regenerate the active propagating radical and a cobalt(II) species, minimizing irreversible termination reactions. wikipedia.org

The homopolymerization of 1-Ethyl-3-vinylimidazolium bromide ([VEtIm][Br]) via CMRP has been successfully demonstrated, yielding well-defined polymers. researchgate.net Excellent control over molecular weights and achieving very low dispersities (Mw/Mn ≈ 1.05–1.06) has been reported. researchgate.net

The mechanism of CMRP relies on the reversible formation of a covalent bond between a cobalt(II) complex and the radical at the end of the growing polymer chain. wikipedia.org This creates a dormant organocobalt(III) species. researchgate.net The Co-C bond is weak and can be homolytically cleaved by heat or light, reforming the propagating radical and the cobalt(II) controller. wikipedia.org This process establishes a dynamic equilibrium between the active and dormant chains, a phenomenon known as the persistent radical effect, which keeps the concentration of active radicals low and suppresses bimolecular termination. wikipedia.org

For the polymerization of [VEtIm][Br], studies have shown that the choice of solvent significantly impacts the reaction kinetics. researchgate.net For instance, polymerization in methanol (B129727) is well-controlled but slow (e.g., 10 hours to reach ~80% conversion), whereas using dimethylformamide (DMF) dramatically increases the rate (reaching ~80% conversion in 30 minutes). researchgate.net However, the faster polymerization in DMF can sometimes lead to side reactions, such as the irreversible coupling of growing chains, resulting in a high molecular weight shoulder in the polymer's size distribution. researchgate.net The process often uses a preformed alkyl-cobalt(III) adduct as the mediating agent to initiate and control the polymerization. researchgate.net This technique has also been successfully extended to synthesize well-defined diblock copolymers, such as poly(vinyl acetate)-b-poly(1-ethyl-3-vinylimidazolium bromide) (PVAc-b-PVEtImBr), by using a PVAc-Co(acac)₂ macroinitiator. researchgate.net

Table 3: Comparison of CMRP of [VEtIm][Br] in Different Solvents

| Solvent | Polymerization Time (for ~80% conversion) | Control over Polymerization | Observations |

|---|---|---|---|

| Methanol (MeOH) | ~10 hours | Excellent (Mw/Mn 1.05–1.06), linear Mₙ increase with conversion. | Slower polymerization rate. |

| Dimethylformamide (DMF) | ~30 minutes | Faster polymerization, but potential for side reactions. | SEC traces may show a high molecular weight shoulder due to chain coupling. |

Data sourced from a study on the cobalt-mediated radical polymerization of 1-vinyl-3-ethylimidazolium bromide. researchgate.net

Cobalt-Mediated Radical Polymerization (CMRP)

Control of Molecular Weight and Dispersity in CMRP

Cobalt-Mediated Radical Polymerization (CMRP) has been demonstrated as a highly effective method for the controlled polymerization of 1-ethyl-3-vinylimidazolium bromide (VEtImBr). researchgate.net The choice of solvent plays a critical role in governing the polymerization kinetics and the degree of control over the resulting polymer's characteristics. researchgate.net

When the polymerization is conducted in methanol (MeOH) at 30 °C, excellent control over the molecular weight and dispersity is achieved. This is evidenced by a linear relationship between the experimental molecular weights and monomer conversion, yielding polymers with very low dispersity values (Mw/Mn) of 1.05–1.06. researchgate.net In contrast, using dimethylformamide (DMF) as the solvent leads to a significantly faster polymerization process. For instance, approximately 80% monomer conversion can be reached in just 30 minutes in DMF, compared to 10 hours required in methanol. researchgate.net However, this acceleration comes at the cost of control; size exclusion chromatography (SEC) analysis of poly(1-ethyl-3-vinylimidazolium bromide) (PVEtImBr) synthesized in DMF shows a high molecular weight shoulder, which is likely due to irreversible coupling reactions among the growing polymer chains. researchgate.net

Table 1: Effect of Solvent on Cobalt-Mediated Radical Polymerization of 1-Ethyl-3-vinylimidazolium Bromide

| Parameter | Polymerization in Methanol (MeOH) | Polymerization in Dimethylformamide (DMF) |

|---|---|---|

| Reaction Time | ~10 hours for 80% conversion | ~30 minutes for 80% conversion |

| Control | Excellent | Reduced |

| Dispersity (Mw/Mn) | 1.05–1.06 | Broader, with high molecular weight side population |

| Molecular Weight | Linear increase with conversion | Less predictable due to side reactions |

Copolymerization Strategies Involving 1-Ethyl-3-vinylimidazolium Bromide

Controlled radical polymerization techniques are instrumental in the synthesis of well-defined block copolymers incorporating PVEtImBr segments.

Well-defined diblock copolymers containing a poly(vinyl acetate) (PVAc) block and a PVEtImBr block have been successfully synthesized. researchgate.net The process involves sequential CMRP, where a PVAc-Co(acac)₂ macroinitiator is first prepared and subsequently used to initiate the polymerization of VEtImBr. This chain extension is effectively carried out at 30 °C in either pure methanol or a mixture of DMF and methanol to produce the target PVAc-b-PVEtImBr diblock copolymers. researchgate.net

The synthesis can be extended to create triblock copolymers. Starting from the PVAc-b-PVEtImBr diblock copolymers, a cobalt-mediated radical coupling (CMRC) reaction can be employed. researchgate.net Using isoprene (B109036) as a coupling agent, the diblock precursors are linked to form structurally well-defined PVAc-b-PVEtImBr-b-PVAc triblock copolymers. researchgate.net

Beyond block architectures, 1-ethyl-3-vinylimidazolium bromide is utilized in other copolymerization strategies. In one-step copolymerization with styrene (St), poly(St-co-VEIB) microspheres have been produced. researchgate.net These microspheres, which can be synthesized in an aqueous alcohol system, possess fine particle clustered morphologies and are electropositively charged in aqueous solutions due to the presence of the imidazolium groups. researchgate.net

Grafting strategies have also been employed to immobilize poly(vinylimidazolium)-type ionic liquids onto surfaces. In one such approach, poly(vinylimidazolium) bromide brushes were successfully grafted onto silica (B1680970) nanoparticles (SiNPs) through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the creation of nanocomposite materials where the properties of the inorganic nanoparticle are combined with those of the poly(ionic liquid). researchgate.net

The combination of PVEtImBr with thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), creates advanced materials with dual stimuli-responsive properties. Research has shown the synthesis of four-armed star block copolymers composed of poly(1-ethyl-3-vinylimidazolium bromide) and PNIPAM. mdpi.com The thermally induced phase separation behavior of these star copolymers is highly dependent on the block sequence. mdpi.com When PNIPAM forms the outer segments of the star arms, the copolymer exhibits a two-step thermal transition process. mdpi.com Conversely, if the PNIPAM segments are located in the inner part of the arms, connected to the core, the star block copolymer undergoes rapid aggregation upon heating. mdpi.com

Furthermore, thermoresponsive microgels have been fabricated through the surfactant-free emulsion copolymerization of N-isopropylacrylamide (NIPAm) with 1-vinyl-3-alkylimidazolium bromide comonomers. nih.gov These microgels exhibit internal nanophase-separated structures, and their thermal sensitivity is governed by the interplay between the hydrophilic imidazolium components and the hydrophobic alkyl side chains. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-Ethyl-3-vinylimidazolium bromide | VEtImBr, VEIB |

| Poly(1-ethyl-3-vinylimidazolium bromide) | PVEtImBr |

| Methanol | MeOH |

| Dimethylformamide | DMF |

| Poly(vinyl acetate) | PVAc |

| Cobalt(II) acetylacetonate | Co(acac)₂ |

| Isoprene | |

| Styrene | St |

| Poly(styrene-co-1-ethyl-3-vinylimidazolium bromide) | Poly(St-co-VEIB) |

| Silica Nanoparticles | SiNPs |

| Poly(N-isopropylacrylamide) | PNIPAM, P(NIPAm) |

| N-isopropylacrylamide | NIPAm |

Block Copolymer Synthesis

Polymerization Kinetics and Mechanistic Investigations

The polymerization of 1-Ethyl-3-vinylimidazolium bromide has been the subject of detailed kinetic and mechanistic studies, particularly utilizing controlled radical polymerization techniques. One of the most insightful methods applied is cobalt-mediated radical polymerization (CMRP), which allows for a high degree of control over the polymerization process.

In a notable study, the CMRP of 1-Ethyl-3-vinylimidazolium bromide was conducted at 30°C. researchgate.net This method provides excellent control over the molecular weights and dispersities of the resulting polymer. researchgate.net When the polymerization is carried out in methanol, a linear increase of the experimental molecular weights with monomer conversion is observed, indicating a well-controlled process. researchgate.net The dispersity values (Mw/Mn) in this medium are typically very low, in the range of 1.05–1.06, further evidencing the controlled nature of the polymerization. researchgate.net

However, the kinetics are dramatically altered when the solvent is changed. For instance, in dimethylformamide (DMF), the polymerization proceeds much more rapidly. researchgate.net While this accelerated rate might seem advantageous, it comes at the cost of control. In DMF, size exclusion chromatography (SEC) has revealed the presence of a high molecular weight shoulder, suggesting the occurrence of irreversible coupling reactions of a small fraction of the growing polymer chains. researchgate.net This indicates a loss of control over the polymerization process in this solvent.

The mechanism of polymerization for vinylimidazolium salts can also be influenced by the choice of initiator and polymerization technique. Besides CMRP, other methods like free-radical polymerization initiated by compounds such as 2,2′-azoisobutyronitrile (AIBN) have been employed for similar vinyl-containing monomers. researchgate.net Photoinduced polymerization using photoinitiators is another pathway, where the kinetics are influenced by factors like the viscosity of the medium and solvent cage effects that can impact radical recombination rates. nih.gov

These findings underscore the intricate nature of the polymerization kinetics of 1-Ethyl-3-vinylimidazolium bromide, where the choice of polymerization technique and reaction conditions plays a pivotal role in determining the rate of reaction and the structural integrity of the resulting polymer.

Role of Reaction Medium in Polymerization Processes

The reaction medium is a critical parameter in the polymerization of 1-Ethyl-3-vinylimidazolium bromide, profoundly influencing the polymerization rate, the degree of control over the polymer architecture, and the occurrence of side reactions. The choice of solvent can dictate the solubility of the monomer and the resulting polymer, as well as mediate the interactions between the growing polymer chains.

The starkest evidence of the reaction medium's role is seen in the comparative studies of CMRP in different solvents. researchgate.net As highlighted in the previous section, the polymerization kinetics in methanol (MeOH) are significantly different from those in dimethylformamide (DMF). In methanol, the polymerization is slower, allowing for excellent control over the molecular weight and leading to polymers with low dispersity. researchgate.net Conversely, DMF accelerates the polymerization process dramatically, with approximately 80% monomer conversion achieved in just 30 minutes, compared to 10 hours in methanol under similar diluted conditions. researchgate.net This acceleration in DMF, however, leads to a loss of control, as evidenced by the formation of high molecular weight byproducts due to coupling reactions. researchgate.net

The properties of the solvent, such as its polarity and coordinating ability, can influence the stability and reactivity of the propagating radical species. The use of solvent mixtures, such as a combination of DMF and MeOH, has also been explored to fine-tune the polymerization process, balancing the rate and control. researchgate.net

Furthermore, for related vinylimidazolium ionic liquids, the solvent has been shown to affect electrochemical properties, which can be relevant in applications where the resulting polymer is used as an electrolyte. researchgate.net The conductivity of solutions of these ionic liquids, and presumably their polymers, varies significantly with the solvent, with the trend being water > methanol > ethanol. researchgate.net This highlights the importance of the reaction medium not just for the polymerization process itself, but also for the properties of the final material in its intended application.

The following table summarizes the effect of the reaction medium on the cobalt-mediated radical polymerization of 1-Ethyl-3-vinylimidazolium bromide:

| Reaction Medium | Polymerization Rate | Control over Molecular Weight | Dispersity (Mw/Mn) | Side Reactions | Reference |

| Methanol (MeOH) | Slow (approx. 10 hours to high conversion) | Excellent, linear increase with conversion | Low (1.05–1.06) | Minimal | researchgate.net |

| Dimethylformamide (DMF) | Fast (approx. 80% conversion in 30 mins) | Poor | Higher, with high molecular weight shoulder | Irreversible coupling reactions | researchgate.net |

| Mixture of DMF and MeOH (2/1 v/v) | Intermediate | Moderate | Not specified | Present | researchgate.net |

Table 1: Influence of Reaction Medium on CMRP of 1-Ethyl-3-vinylimidazolium Bromide

Post Polymerization Modification and Composite Formation of Poly 1 Ethyl 3 Vinylimidazolium Bromide

Anion Exchange Reactions for Poly(1-Ethyl-3-vinylimidazolium Bromide)

A primary method for modifying poly(1-ethyl-3-vinylimidazolium bromide) is through anion exchange reactions. This process involves replacing the original bromide anion with other anions, which can dramatically alter the polymer's physical and chemical properties, such as its solubility, thermal stability, and mechanical characteristics. The general approach involves dissolving the polymer and exposing it to a solution containing a high concentration of the new anion, typically as a salt, to drive the exchange to completion. acs.org This technique is advantageous as it allows for the creation of a diverse library of poly(ionic liquids) (PILs) from a single parent polymer. acs.org

The exchange of the bromide (Br⁻) anion with the bis(trifluoromethanesulfonyl)imide (TFSI⁻ or Tf₂N⁻) anion is a common modification that imparts significant changes to the polymer's character. The TFSI⁻ anion is large, hydrophobic, and non-coordinating, which generally leads to a decrease in the polymer's glass transition temperature and enhances its thermal stability.

The anion exchange is typically achieved by reacting an aqueous or alcoholic solution of poly([VEtIm][Br]) with a salt of the desired anion, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The reaction proceeds via a metathesis process, where the insoluble lithium bromide precipitates out, leaving the modified polymer, poly(1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide) (poly([VEtIm][TFSI])), in solution. This modification is particularly relevant for applications in electrochemical devices like supercapacitors, where the resulting PIL, poly([VEtIm][TFSI]), can be used to modify graphene films, leading to high energy and power densities. mdpi.com In some instances, this anion exchange is used to reduce the hygroscopic nature of materials. For example, a partial exchange in a related polyionic biocomposite from a phosphonate (B1237965) anion to TFSI was shown to reduce water sorption by nearly 14%. nist.gov

Table 1: Research Findings on TFSI⁻ Anion Exchange

| Starting Polymer | Reagent | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|

| Poly(1-vinyl-3-ethylimidazolium bromide) | Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) | Poly(1-vinyl-3-ethylimidazolium) bis(trifluoromethylsulfonyl)amide | Used to modify graphene for high-performance supercapacitors. | mdpi.com |

| Poly(1-alkyl-3-vinylimidazolium) alkylphosphonate | Bis(trifluoromethanesulfonyl)imide salt | Partially exchanged polyionic biocomposite | A ca. 5% anion exchange resulted in a nearly 14% reduction in water sorption. | nist.gov |

The tetrafluoroborate (B81430) (BF₄⁻) anion is another common counterion used in ionic liquid chemistry. While specific studies detailing the anion exchange of poly(1-ethyl-3-vinylimidazolium bromide) to its tetrafluoroborate counterpart are not extensively documented in the reviewed literature, the general principles of anion exchange are applicable. This exchange would typically be performed by reacting the bromide form of the polymer with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid, in a suitable solvent.

The resulting poly(1-ethyl-3-vinylimidazolium tetrafluoroborate) would be expected to have different physicochemical properties compared to the bromide precursor. For instance, studies on the non-polymerizable analogue, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, show it to be a room-temperature ionic liquid that is stable in air and water. researchgate.net This suggests that the corresponding polymer would also exhibit good stability. The interaction of such ionic liquids with surfaces like graphene has been investigated, revealing that the attraction between the graphene surface and the BF₄⁻ anion plays a significant role in the interfacial structure. researchgate.net

The derivatization of poly(1-ethyl-3-vinylimidazolium bromide) with a hydroxide (B78521) (OH⁻) anion represents a significant chemical transformation. This exchange can be accomplished by passing a solution of the polymer through an anion-exchange resin charged with hydroxide ions or by reaction with a strong base like potassium hydroxide. The resulting poly(1-ethyl-3-vinylimidazolium hydroxide) is a strong polymeric base.

This modification is particularly useful for creating anion exchange membranes for applications such as fuel cells. The hydroxide-functionalized polymer can conduct hydroxide ions, a crucial property for alkaline fuel cell operation. The stability of the imidazolium (B1220033) ring under highly alkaline conditions is a critical factor for the long-term performance of these materials. Detailed research findings specifically on the hydroxide derivatization of poly(1-ethyl-3-vinylimidazolium bromide) are not prominent in the surveyed literature, but the methodology is well-established for other poly(imidazolium) salts.

Beyond the common TFSI⁻ and BF₄⁻ anions, research has explored a variety of other counterions to tailor the properties of poly(vinylimidazolium) salts. This allows for the creation of task-specific ionic liquids and polymers. For example, anion exchange has been used to create co-poly(ionic liquid) films where the resident anion is exchanged with a binary mixture of two different anions. acs.org This method allows for continuous tuning of properties like ion transport and wettability by simply varying the mole fraction of the anions in the exchange solution. acs.org

In one study, a poly(1-alkyl-3-vinylimidazolium) with a methylphosphonate (B1257008) anion was synthesized for creating biocomposites. nist.gov This demonstrates the use of functional anions to achieve specific interactions, in this case with a cellulose (B213188) matrix. nist.gov Another example involves the exchange with acetate (B1210297) anions, which can be achieved using reagents like 1-ethyl-3-methylimidazolium acetate. mdpi.com These examples highlight the broad scope of possibilities for tuning the polymer's properties through the strategic selection of counterions.

Formation of Poly(1-Ethyl-3-vinylimidazolium Bromide)-Based Composites

Integrating poly(1-ethyl-3-vinylimidazolium bromide) into composite materials, particularly with carbon nanomaterials, is a key strategy to enhance its mechanical, thermal, and electrical properties. The PIL acts as an excellent dispersant and interfacial modifier for these nanomaterials due to the strong interactions between the imidazolium cation and the surface of the carbon allotropes.

Poly(1-ethyl-3-vinylimidazolium bromide) has been effectively used to create well-dispersed composites with both multi-walled carbon nanotubes (MWCNTs) and graphene. The polymer can be introduced either by polymerizing the 1-ethyl-3-vinylimidazolium bromide monomer in situ in the presence of the nanomaterials or by mixing the pre-synthesized polymer with them.

In one approach, the in situ radical polymerization of 1-vinyl-3-ethylimidazolium bromide in the presence of oxidized single-walled carbon nanotubes (SWCNTs) produced SWCNT/PIL gels. mdpi.com This method resulted in well-dispersed composites with significant improvements in mechanical, thermal, and electrical properties. mdpi.com Similarly, it was found that the polymer uniformly coats the surface of MWCNTs through radical polymerization, yielding MWCNT/poly([VEtIm][Br]) gels with superior electrocatalytic activity for the reduction of oxygen and hydrogen peroxide compared to the pristine nanotubes. mdpi.com

For graphene composites, the PIL can act as a stabilizing agent. For instance, poly(1-vinyl-3-ethylimidazolium) bis(trifluoromethylsulfonyl)amide, derived from the bromide polymer, was used to modify graphene films for high-performance supercapacitors, achieving a specific capacitance of up to 187 F·g⁻¹. mdpi.com The strong interaction between the PIL and the graphene sheets facilitates excellent dispersion and charge transfer at the interface.

Table 2: Research Findings on Poly([VEtIm][Br])-Based Carbon Nanocomposites

| Nanomaterial | Fabrication Method | Composite System | Key Findings | Reference |

|---|---|---|---|---|

| SWCNTs | In situ radical polymerization | SWCNT/poly([VEtIm][Br]) gel | Drastic improvements in mechanical, thermal, and electrical properties. | mdpi.com |

| MWCNTs | In situ radical polymerization | MWCNT/poly([VEtIm][Br]) gel | Uniform polymer coating; superior electrocatalytic activity for O₂ and H₂O₂ reduction. | mdpi.com |

| Graphene | Anion exchange to [TFSI]⁻, then film assembly | Graphene/poly([VEtIm][TFSI]) | High-performance supercapacitor with specific capacitance up to 187 F·g⁻¹. | mdpi.com |

Poly(Ionic Liquid)/Inorganic Hybrid Materials

The integration of poly(1-ethyl-3-vinylimidazolium bromide) with inorganic materials like silica (B1680970) (SiO₂) spheres and magnetic nanoparticles results in hybrid materials with enhanced functionalities.

One notable application involves the creation of magnetic nanoparticles coated with a multilayered shell of poly(1-ethyl-3-vinylimidazolium hydroxide). academie-sciences.fr This is achieved through the distillation-precipitation-polymerization of 1-ethyl-3-vinylimidazolium bromide in the presence of surface-modified magnetic nanoparticles. academie-sciences.fr The bromide anion in the resulting MNP@P[imEt][Br] can be exchanged with hydroxide ions by treatment with a potassium hydroxide solution. academie-sciences.fr These functionalized magnetic nanoparticles have demonstrated catalytic activity, for instance, in the synthesis of 4H-benzo[b]pyrans in water. academie-sciences.fr The catalyst can be easily separated from the reaction mixture using a magnet and recycled with minimal loss of activity. academie-sciences.fr A comparison of the catalytic activity showed that the hydroxide-exchanged version significantly outperformed the bromide form. academie-sciences.fr

In another approach, hybrid monolithic columns for chromatography have been developed by embedding ionic liquids within a silica-based structure. For instance, a monolithic matrix was created by polymerizing 1-vinyl-3-dodecylimidazole bromide with a polyhedral oligomeric silsesquioxane (POSS) crosslinking agent. researchgate.net This results in a material with mixed-mode retention characteristics, combining ion-exchange and reverse-phase properties. researchgate.net

| Hybrid Material Components | Synthesis Method | Key Feature | Application |

| Poly(1-ethyl-3-vinylimidazolium bromide), Magnetic Nanoparticles | Distillation-Precipitation-Polymerization, Anion Exchange | Magnetic separability, Catalytic activity | Heterogeneous base catalyst academie-sciences.fr |

| 1-Vinyl-3-dodecylimidazole bromide, POSS-MA | Photopolymerization | Mixed-mode retention | Chromatography researchgate.net |

Fabrication of Poly(1-Ethyl-3-vinylimidazolium Bromide) Nanostructures

The fabrication of nanostructured forms of poly(1-ethyl-3-vinylimidazolium bromide) allows for the development of materials with high surface-to-volume ratios and tailored morphologies, opening up new application possibilities.

Electrospun Fibers and Membranes

Electrospinning is a technique used to produce continuous, interconnected ultrathin fibers from a polymer solution. nih.gov This method has been successfully applied to create fibrous membranes from poly(1-ethyl-3-vinylimidazolium bromide). nih.gov The process involves dissolving the polymer in a suitable solvent and subjecting it to a high-voltage electric field. The charged nature of PILs can present challenges during electrospinning due to repulsive interactions between the charged moieties. nih.gov

A study focused on the synthesis of a series of 1-alkyl-3-vinylimidazolium bromide monomers and their subsequent polymerization to form Poly([CnVIm][Br]), where 'n' represents the number of carbon atoms in the alkyl chain (n=2 for the ethyl group). nih.gov These polymers were then electrospun to create multifunctional materials at the micro and nanoscale. nih.gov The resulting electrospun materials exhibit inherent antimicrobial properties without the need for additional active components, making them a cost-effective, single-component system. nih.gov

| Polymer System | Fabrication Technique | Key Property | Potential Application |

| Poly(1-alkyl-3-vinylimidazolium bromide) | Electrospinning | Inherent antimicrobial activity, High surface area | Antimicrobial membranes nih.gov |

| Poly[3-ethyl-1-vinyl-imidazolium] diethyl phosphate (B84403) / Pebax® 1657 | Solution Casting | Improved gas permeability and selectivity | Gas separation membranes nih.gov |

Composite membranes have also been fabricated by blending poly[3-ethyl-1-vinyl-imidazolium] diethyl phosphate with Pebax® 1657. nih.gov These membranes, prepared by solution casting, have shown improved gas separation performance, particularly for light gases like hydrogen. nih.gov

Template-Assisted Sphere Formation

Template-assisted synthesis is another effective method for creating structured nanomaterials. In the context of imidazolium-based ionic liquids, vesicles formed from a catanionic surfactant system have been used as templates for the synthesis of hollow inorganic spheres. nih.gov

For example, a system composed of 1-dodecyl-3-methylimidazolium (B1224283) bromide and sodium dodecyl sulfate (B86663) can form vesicles that serve as templates for the creation of hollow silica spheres with diameters in the range of 30-60 nm and a wall thickness of 8-10 nm. nih.gov This demonstrates the potential of using self-assembled ionic liquid structures to direct the formation of inorganic nanostructures. nih.gov

Furthermore, copolymerization of styrene (B11656) and 1-ethyl-3-vinylimidazolium bromide has been employed to generate microspheres. researchgate.net These microspheres, with an average diameter of 125 nm, are composed of smaller nanospheres and exhibit a positive charge in aqueous solutions due to the imidazolium groups. researchgate.net

| Template/Method | Resulting Structure | Key Feature |

| Catanionic vesicles (e.g., C12mimBr/SDS) | Hollow silica spheres | Controlled size and wall thickness nih.gov |

| Copolymerization (Styrene and 1-ethyl-3-vinylimidazolium bromide) | Clustered microspheres | Electropositive surface researchgate.net |

Advanced Characterization Methodologies for 1 Ethyl 3 Vinylimidazolium Bromide and Its Polymeric Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of the 1-Ethyl-3-vinylimidazolium bromide monomer and verifying its successful polymerization. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular environment of atoms and the characteristic vibrations of chemical bonds within the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 1-Ethyl-3-vinylimidazolium bromide and its polymer, poly(1-Ethyl-3-vinylimidazolium bromide). Both ¹H and ¹³C NMR provide distinct signatures for the monomer and allow for the confirmation of polymerization.

For the 1-Ethyl-3-vinylimidazolium bromide monomer , the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the ethyl and vinyl groups, as well as the imidazolium (B1220033) ring. The protons on the imidazolium ring are typically the most deshielded, appearing at the highest chemical shifts. The vinyl group protons show a complex splitting pattern due to their coupling, while the ethyl group presents a typical quartet and triplet. researchgate.net The ¹³C NMR spectrum complements this by showing distinct resonances for each unique carbon atom in the molecule, including the two carbons of the vinyl group and the carbons of the imidazolium ring.

Upon polymerization, the NMR spectrum undergoes significant and predictable changes. researchgate.net The most notable alteration in the ¹H NMR spectrum is the disappearance of the sharp signals corresponding to the vinyl protons. These are replaced by broad signals associated with the newly formed saturated polymer backbone. The signals for the imidazolium ring and ethyl group protons remain, although they may experience slight shifts and broadening due to the restricted motion within the polymer chain. Similarly, in the ¹³C NMR spectrum, the resonances for the vinyl carbons vanish, and new peaks corresponding to the aliphatic carbons of the polymer backbone appear.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Ethyl-3-vinylimidazolium Bromide and its Polymer

Note: Data is compiled from typical values for similar imidazolium-based ionic liquids and their polymers. researchgate.netrsc.org Precise shifts can vary based on the solvent and experimental conditions.

| Assignment | Monomer (¹H NMR) | Polymer (¹H NMR) | Monomer (¹³C NMR) | Polymer (¹³C NMR) |

| Imidazolium Ring Protons (N-CH-N) | ~9.0-10.5 | Broadened, ~9.0-10.5 | ~135-138 | Broadened, ~135-138 |

| Imidazolium Ring Protons (-CH=CH-) | ~7.4-7.8 | Broadened, ~7.4-8.0 | ~120-124 | Broadened, ~120-124 |

| Vinyl Proton (-CH=CH₂) | ~7.0-7.3 | Absent | ~128-132 | Absent |

| Vinyl Protons (-CH=CH₂) | ~5.4-6.0 | Absent | ~108-112 | Absent |

| Ethyl Group Protons (N-CH₂-CH₃) | ~4.2-4.5 (quartet) | Broadened, ~4.2-4.6 | ~45-48 | Broadened, ~45-48 |

| Polymer Backbone (-CH-CH₂-) | Absent | Broad signals ~1.5-3.0 | Absent | Broad signals ~40-55 |

| Ethyl Group Protons (N-CH₂-CH₃) | ~1.4-1.6 (triplet) | Broadened, ~1.4-1.7 | ~14-16 | Broadened, ~14-16 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups in both the monomer and the resulting polymer. The FTIR spectrum of the 1-Ethyl-3-vinylimidazolium bromide monomer displays several characteristic absorption bands. researchgate.net These include the C-H stretching vibrations of the vinyl and ethyl groups, the C=C stretching of the vinyl group, and various stretching and bending modes associated with the imidazolium ring. researchgate.net

The polymerization of the monomer can be readily monitored by the changes in the FTIR spectrum. researchgate.net The most definitive evidence of successful polymerization is the disappearance or significant reduction of the absorption bands corresponding to the vinyl group, particularly the C=C stretching vibration (typically around 1640-1650 cm⁻¹) and the vinyl C-H out-of-plane bending vibrations (often found in the 900-1000 cm⁻¹ region). The other characteristic peaks of the imidazolium ring and the ethyl group remain in the polymer's spectrum, confirming the integrity of the ionic liquid moiety. researchgate.netresearchgate.net

Interactive Table: Characteristic FTIR Absorption Bands (cm⁻¹) for 1-Ethyl-3-vinylimidazolium Bromide and its Polymer

Note: Data compiled from representative spectra of vinylimidazolium salts and their polymers. researchgate.netresearchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Monomer | Polymer |

| C-H Stretch (Imidazolium Ring) | 3100 - 3200 | Present | Present |

| C-H Stretch (Aliphatic/Ethyl) | 2850 - 3000 | Present | Present |

| C=C Stretch (Vinyl Group) | 1640 - 1650 | Present (Sharp) | Absent or Greatly Diminished |

| C=N and C=C Stretch (Imidazolium Ring) | 1550 - 1600 | Present | Present |

| C-H Bend (Vinyl Group) | 1400 - 1450 | Present | Absent |

| C-H Out-of-Plane Bend (Vinyl Group) | 900 - 1000 | Present (Distinct) | Absent |

| Imidazolium Ring Bending | 600 - 800 | Present | Present |

Chromatographic and Scattering Techniques

While spectroscopy confirms chemical structure, chromatographic and scattering techniques provide crucial information on properties such as polymer size, size distribution, and solid-state or solution-based structural organization.

Size Exclusion Chromatography (SEC) for Molecular Weight and Dispersity Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight (Mw) and dispersity (Đ), or polydispersity index (PDI, Mw/Mn), of polymeric materials. For poly(1-Ethyl-3-vinylimidazolium bromide), SEC is essential for evaluating the success and control of the polymerization reaction.

In controlled radical polymerization techniques, such as cobalt-mediated radical polymerization (CMRP), SEC analysis demonstrates a linear increase in the polymer's molecular weight with monomer conversion. researchgate.net This indicates a well-controlled process where polymer chains grow at a uniform rate. Furthermore, these controlled methods can yield poly(1-Ethyl-3-vinylimidazolium bromide) with very low dispersity values, often between 1.05 and 1.06, signifying a highly uniform population of polymer chains in terms of their length. researchgate.net

Interactive Table: Example SEC Data for Poly(1-Ethyl-3-vinylimidazolium bromide) Synthesized via CMRP

Note: This data is representative of findings from controlled polymerization studies. researchgate.net

| Sample | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn (SEC, g/mol ) | Dispersity (Đ = Mw/Mn) |

| 1 | 25 | 5,000 | 5,200 | 1.06 |

| 2 | 50 | 10,000 | 10,500 | 1.05 |

| 3 | 75 | 15,000 | 15,300 | 1.05 |

| 4 | 95 | 19,000 | 19,600 | 1.06 |

X-ray Diffraction (XRD) for Structural and Crystalline Insights

X-ray Diffraction (XRD) is used to investigate the long-range order and crystalline nature of materials. For 1-Ethyl-3-vinylimidazolium bromide, the monomer may exhibit sharp diffraction peaks if it is in a crystalline solid state, indicating a well-ordered lattice structure.

Upon polymerization, poly(1-Ethyl-3-vinylimidazolium bromide) typically becomes amorphous. This is evidenced in an XRD pattern by the absence of sharp Bragg peaks and the presence of a broad halo. This broad feature indicates a lack of long-range periodic order, which is characteristic of most synthetic polymers. The position of the broad halo can give an indication of the average distance between polymer chains.

X-ray absorption spectroscopy (XAS), a related technique, has been used to probe the local coordination environment of the bromide anion in similar imidazolium-based ionic liquids. nih.govresearchgate.net Studies on the 1-alkyl-3-methylimidazolium bromide series revealed that the local molecular arrangement around the bromide ion in the ethyl derivative is distinct from that of derivatives with longer alkyl chains (butyl to decyl). nih.govosti.gov This suggests that even small changes in the alkyl substituent can influence the local packing and ionic interactions within the material, an insight that is complementary to the long-range order information from XRD.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Aggregates

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of materials on a nanometer scale (typically 1-100 nm). It is particularly useful for studying the size, shape, and arrangement of nanoparticles or supramolecular aggregates in solution. While XRD provides information on atomic-scale crystalline order, SAXS reveals larger-scale structures. nih.gov

For poly(1-Ethyl-3-vinylimidazolium bromide), which is a poly(ionic liquid), SAXS can be employed to investigate its aggregation behavior in various solvents. Depending on the solvent and polymer concentration, these charged polymers can self-assemble into complex supramolecular structures such as micelles or larger aggregates. SAXS analysis of a dispersion of the polymer can provide quantitative information on the size and shape of these aggregates. researchgate.net For example, the scattering data can be modeled to determine if the aggregates are spherical, cylindrical, or have a more complex morphology, and to calculate their average radius of gyration. This is crucial for applications where the solution behavior and nanostructure of the polymer are important, such as in catalysis or drug delivery systems. researchgate.netnih.gov

Microscopic and Morphological Characterization

The morphology of polymeric materials is crucial as it dictates their physical and mechanical properties. Microscopic techniques are indispensable for visualizing the structure of poly(1-Ethyl-3-vinylimidazolium bromide) from the surface down to the nanoscale.

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and microstructure of materials. In the context of poly(ionic liquids) (PILs) like poly(1-Ethyl-3-vinylimidazolium bromide), SEM is employed to analyze the morphology of the pure polymer, its blends, and composites. For instance, in studies of related poly(ionic liquid)s blended with other polymers such as poly(vinyl alcohol) (PVA), microscopy is used to investigate the morphology of the resulting membranes. researchgate.net SEM analysis can reveal critical information about the material's surface, such as its smoothness, porosity, and the presence of any phase separation in polymer blends or the distribution of fillers in composites. While specific SEM images for pure poly(1-Ethyl-3-vinylimidazolium bromide) are not detailed in readily available literature, the technique is fundamental for assessing the structural integrity and homogeneity of films or fibers produced from the polymer. For example, in studies of different amphiphiles, SEM has been used to confirm the formation of structures like bilayer vesicles. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of polymers at the nanoscale. For PIL-based materials, TEM is particularly useful for visualizing nanostructured domains that can arise from the self-assembly of block copolymers or the aggregation of ionic moieties. It can also be used to determine the size, shape, and distribution of nanoparticles within a PIL matrix in composite materials. For example, in studies of nanoparticle-polymer formulations, TEM is used to visualize the morphology of the nanoparticles and their dispersion. researchgate.net The technique can identify the presence of ordered structures, such as lamellar or cylindrical domains in block copolymers containing a poly(1-Ethyl-3-vinylimidazolium bromide) segment, which profoundly influence the material's properties.

Polarized Optical Microscopy (POM) is a vital tool for the investigation of anisotropic materials, which have properties that vary with direction. It is particularly effective for identifying liquid crystalline (LC) phases in ionic liquids and their polymers. researchgate.net Some imidazolium-based ionic liquids are known to form thermotropic liquid crystalline phases, and POM is used to detect the birefringence associated with these ordered states. When a sample is placed between crossed polarizers, any anisotropic domains will appear bright against a dark background. The specific textures observed, such as fan-shaped or Maltese cross patterns, can help identify the type of liquid crystal phase (e.g., nematic, smectic). For related systems, such as blends of poly(1-butyl-3-vinylimidazolium bromide) and PVA, polarizing microscopy has been used to investigate the morphology of the resulting polymer blends. researchgate.net This analysis is crucial for understanding the phase behavior and potential for self-organization in 1-Ethyl-3-vinylimidazolium bromide and its polymers.

Rheological Investigations

Rheology is the study of the flow and deformation of matter. For polymeric materials like poly(1-Ethyl-3-vinylimidazolium bromide), rheological investigations provide fundamental insights into their processing behavior and mechanical performance. These studies are critical for applications that involve melting, extrusion, or solution casting.

Polymer melts and concentrated solutions exhibit both viscous (liquid-like) and elastic (solid-like) properties, a behavior known as viscoelasticity. The dynamic viscoelastic properties are often studied using oscillatory rheometry, where a small, sinusoidal strain is applied to the sample and the resulting stress is measured.

In-depth studies have been conducted on the dynamic melt viscoelastic behavior of a closely related polymer, poly(1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonylimide)) (PVEtIm-TFSI), which shares the same polymeric backbone. researchgate.net Key findings from such research, which are expected to be directionally similar for the bromide analogue, include:

Time-Temperature Superposition: Viscoelastic data collected at different temperatures can be shifted to form a single master curve, which describes the material's behavior over a vast range of frequencies. researchgate.net

Chain Entanglements: For polymers with sufficiently high molecular weight (M > 1.4 x 10⁵ g/mol for PVEtIm-TFSI), a "rubbery plateau" region appears in the storage modulus (G') master curve. researchgate.net This plateau is a hallmark of entangled polymer chains, which form a transient network.

Relaxation Modes: The master curves for these PILs can exhibit extended shoulders in the glass-to-rubber transition zone, which are attributed to the relaxation of segmental motions of the positively charged polymer chains influenced by the neighboring anions. researchgate.net

Entanglement and Critical Molar Mass: From the rubbery plateau modulus, key parameters like the entanglement molar mass (Me) and the critical molar mass for entanglement (Mc) can be determined. These values dictate the transition from unentangled to entangled polymer behavior.

The following table summarizes key viscoelastic parameters determined for the analogous polymer, PVEtIm-TFSI. researchgate.net

| Parameter | Description | Value (for PVEtIm-TFSI) |

| Entanglement Molar Mass (Me) | The average molecular weight between entanglement points along a polymer chain. | 4.5 x 10⁴ g/mol |

| Critical Molar Mass (Mc) | The minimum molecular weight at which polymer chains begin to entangle. | 2.2 x 10⁴ g/mol |

Data sourced from a study on poly(1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonylimide)). researchgate.net

Furthermore, research on other poly(vinylimidazolium)-based systems shows that the addition of salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) can act as a plasticizer, reducing the glass transition temperature and the entanglement density of the polymer. nih.gov

The flow properties, primarily characterized by viscosity, are essential for predicting how a material will behave during processing. The viscosity of PILs and their solutions is highly dependent on temperature, molecular weight, concentration (in solution), and shear rate.

Melt Viscosity: The viscosity of molten PILs is significantly influenced by molecular weight. An increase in molecular weight leads to a substantial increase in viscosity, which can make processing more difficult. researchgate.net

Shear-Thinning Behavior: Concentrated solutions of poly(1-Ethyl-3-vinylimidazolium bromide) are expected to exhibit shear-thinning (pseudoplastic) behavior, where the apparent viscosity decreases as the applied shear rate increases. researchgate.net This non-Newtonian behavior is typical for polymer solutions and is advantageous in processes like injection molding and spinning. researchgate.net

Temperature Dependence: The viscosity of both the melt and solutions of the polymer decreases significantly with increasing temperature. The temperature dependence of conductivity in the monomeric ionic liquid, 1-vinyl-3-alkyl imidazolium bromide, has been shown to follow an Arrhenius-type equation. researchgate.net As viscosity and conductivity are often inversely related, a similar strong temperature dependence is expected for viscosity.

Concentration Dependence: In solution, the viscosity shows a dramatic dependence on polymer concentration. Below a certain overlap concentration (c), polymer coils are isolated. Above c, they begin to interact, and above the entanglement concentration (ce), viscosity increases much more steeply with concentration. cerealsgrains.org

Despite a comprehensive search for scientific literature, specific experimental data regarding the zeta potential and particle size distribution of 1-ethyl-3-vinylimidazolium bromide and its corresponding polymeric derivatives could not be located.

Advanced characterization techniques are crucial for understanding the physicochemical properties and behavior of novel materials like poly(1-ethyl-3-vinylimidazolium bromide). Zeta potential analysis provides insights into the surface charge of particles in a dispersion, which is a key factor in determining their stability and interaction with other components. Similarly, particle size distribution analysis is fundamental for characterizing materials at the micro and nano-scale, influencing properties such as reactivity, dissolution, and bioavailability in various applications.

While general information on the synthesis and some physical properties of poly(imidazolium)-based ionic liquids and their polymers is available, detailed studies focusing on their colloidal characteristics, specifically providing zeta potential values and particle size data, are not present in the currently accessible literature. Such data is often generated in the context of specific applications like the formulation of nanoparticles for drug delivery, the development of new coatings, or the characterization of hydrogels.

The absence of this specific information prevents a detailed discussion and the creation of data tables as requested for the advanced characterization methodologies of 1-ethyl-3-vinylimidazolium bromide and its polymers. Further experimental research would be required to generate these specific data points.

Theoretical and Computational Investigations of 1 Ethyl 3 Vinylimidazolium Bromide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of ionic liquids like 1-Ethyl-3-methylimidazolium (B1214524) bromide at the molecular level. These calculations provide deep insights into the electronic structure and the nature of interactions between the constituent ions.

Interaction Energy and Stabilization Energy Analysis

Analysis of interaction and stabilization energies through DFT provides quantitative data on the strength of the associations within the ionic liquid. For instance, the enthalpies of bonding for the liquid-state hydrogen bonds (C-H···Br⁻) are estimated to be around 1.4 kcal·mol⁻¹. nih.govresearchgate.net In the gas phase, for a charged species like [([EMIm])₂Br]⁺, this value increases to approximately 5.6 kcal·mol⁻¹. nih.govresearchgate.net These findings highlight the significance of the condensed phase environment on the interaction energies. The calculations help in understanding the stability of different ion pair configurations, such as contact ion pairs (CIP) and solvent-shared ion pairs (SIP) in aqueous solutions. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations, often based on DFT-derived force fields or performed as ab initio MD, offer a dynamic perspective on the behavior of 1-Ethyl-3-methylimidazolium bromide systems. These simulations can model the complex interplay of intermolecular forces over time.

Investigation of Intermolecular Interactions and Ordering

MD simulations have been effectively used to study the intermolecular interactions and local ordering in [EMIm][Br]. Simulations of clusters, such as (EmimBr)₉, have successfully reproduced the main vibrational spectroscopic features of the neat ionic liquid. nih.govresearchgate.net These models show that the three imidazolium (B1220033) C-H moieties of a solvated cation form short contacts with three bromide anions, while two other bromide anions are positioned above and below the imidazolium ring. nih.govresearchgate.net This detailed structural information is crucial for understanding the liquid's microscopic organization. In aqueous solutions, cluster models indicate that the bromide anion of a contact ion pair is located on top of the imidazolium ring, with the C-H groups of the ring forming short contacts with surrounding water molecules. nih.govresearchgate.net

Solvent-Solute and Ion-Pair Dynamics

The dynamics of solvent-solute interactions and the behavior of ion pairs are critical for understanding the properties of ionic liquid solutions. In aqueous solutions of [EMIm][Br], the formation of solvent-shared ion pairs (SIP), where the cation and anion are separated by water molecules, leads to distinct frequency shifts in the vibrational spectra compared to contact ion pairs (CIP). nih.govresearchgate.net This difference can be utilized for the spectroscopic differentiation of solvated ion pair types. nih.govresearchgate.net The dynamics of these interactions, including the lifetimes of hydrogen bonds and the exchange of ions and solvent molecules, are key areas of investigation using MD simulations.

Quantum Computational Approaches

Quantum computational chemistry provides a framework for explicitly modeling the structure and spectra of liquids and solutions with a high degree of accuracy. nih.govresearchgate.net These methods, which include sophisticated DFT protocols, allow for the detailed analysis of complex systems like [EMIm][Br] and its aqueous solutions. By applying these computational techniques, researchers can interpret experimental data, such as vibrational spectra, and gain a deeper understanding of the underlying molecular interactions. nih.govresearchgate.net For example, quantum chemical computations have been combined with Raman spectroscopy to characterize the intermolecular associations of cation-anion-water moieties. researchgate.net

Data Tables

| Interaction | System Phase | **Estimated Enthalpy of Bonding (kcal·mol⁻¹) ** |

| C-H···Br⁻ | Liquid | ~1.4 |

| [([EMIm])₂Br]⁺ | Gas | ~5.6 |

Predictive Modeling of Material Properties and Reaction Pathways